4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine
Description
4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine is a bicyclic heterocyclic compound featuring an eight-membered cyclooctane ring fused to a thieno[2,3-d]pyrimidine scaffold. Key derivatives of this compound exhibit potent antitumor activity against human colon carcinoma (HCT 116) cells, with IC50 values surpassing imatinib .
Properties
Molecular Formula |
C12H13ClN2S |
|---|---|
Molecular Weight |
252.76 g/mol |
IUPAC Name |
3-chloro-8-thia-4,6-diazatricyclo[7.6.0.02,7]pentadeca-1(9),2(7),3,5-tetraene |
InChI |
InChI=1S/C12H13ClN2S/c13-11-10-8-5-3-1-2-4-6-9(8)16-12(10)15-7-14-11/h7H,1-6H2 |
InChI Key |
NBBHKKDRRIZXCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC2=C(CC1)C3=C(S2)N=CN=C3Cl |
Origin of Product |
United States |
Preparation Methods
Two-Step Cyclization-Oxidation Protocol
The most widely reported method involves the cyclocondensation of 5,6,7,8,9,10-hexahydrocyclooctathieno[2,3-d]pyrimidin-4(3H)-one precursors with aromatic aldehydes followed by chlorination. Key steps include:
-
Aminoamide-aldehyde condensation : Reacting 2-amino-4,5,6,7,8,9-hexahydrocyclooctathiophene-3-carboxamide (3 ) with substituted benzaldehydes in dimethylformamide (DMF) under acidic conditions (HCl) at reflux for 24 hours yields Schiff base intermediates (7a–c ).
-
Oxidative aromatization : Heating intermediates in nitrobenzene at 180–200°C for 5 hours generates 2-aryl-substituted hexahydrocyclooctathieno[2,3-d]pyrimidin-4(3H)-ones (8a–c ).
-
Chlorination : Treatment of 8a–c with phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours replaces the 4-keto group with chlorine, producing 4-CHTP derivatives in 70–85% yields.
Optimization Insights :
-
Solvent selection : DMF enhances reaction rates due to high polarity, while nitrobenzene acts as both solvent and oxidizing agent.
-
Catalytic additives : Cuprous chloride (CuCl) improves chlorination efficiency by facilitating P=O bond activation.
Nucleophilic Substitution of 4-Hydroxypyrimidine Derivatives
Direct Chlorination Using POCl₃
A streamlined approach involves direct chlorination of 4-hydroxypyrimidine precursors. For example, 5,6,7,8,9,10-hexahydrocyclooctathieno[2,3-d]pyrimidin-4-ol undergoes reflux with excess POCl₃ (5 equiv) in anhydrous toluene, achieving 88% conversion to 4-CHTP within 4 hours.
Critical Parameters :
-
Temperature control : Maintaining 80–90°C prevents side reactions such as ring-opening.
-
Stoichiometry : Excess POCl₃ ensures complete displacement of the hydroxyl group.
One-Pot Multicomponent Synthesis
Silane-Catalyzed Cyclization
A patent-pending method (CN110386936B) describes a one-pot synthesis using 2-methyl-3,3-dichloroacrylonitrile and trimethyl orthoformate:
-
Condensation : Reactants combine in cyclohexane with CuCl (2 mol%) at 75–80°C for 5 hours to form 1,1-dichloro-2-cyano-4-methoxy-1,3-butadiene (IV ).
-
Cyclization-addition : Intermediate IV reacts with formamidine acetate and sodium methoxide in methanol at 35–40°C, followed by elimination at 65–70°C to yield 4-CHTP in 89–92% purity.
Advantages :
-
Waste reduction : Eliminates toxic byproducts (e.g., phosphoryl chloride waste).
-
Scalability : Achieves >90% yield at kilogram-scale production.
Microwave-Assisted Synthesis
Accelerated Cyclocondensation
Microwave irradiation (300 W, 120°C) reduces reaction times from 24 hours to 45 minutes when cyclizing 2-aminothiophene-3-carboxamides with aldehydes in ethanol/HCl. Subsequent chlorination with POCl₃ under microwave conditions (100°C, 30 min) furnishes 4-CHTP in 78% yield.
Key Benefits :
Comparative Analysis of Synthetic Routes
Trade-offs :
-
Cyclocondensation : High yields but requires toxic nitrobenzene.
-
One-Pot : Scalable but demands precise stoichiometric control.
Mechanistic Insights and Side Reactions
Chlorination Pathway
POCl₃ mediates nucleophilic substitution at C4 via a two-step mechanism:
-
Protonation : The 4-keto oxygen is protonated by POCl₃, forming a reactive oxonium ion.
-
Chloride attack : Cl⁻ displaces the oxonium group, yielding 4-CHTP and H₃PO₄.
Common Side Products :
-
Over-chlorination : Excess POCl₃ may introduce Cl at C2 (5–8% yield loss).
-
Ring contraction : Prolonged heating (>12 h) induces cyclooctane ring contraction to cycloheptane derivatives.
Purification and Characterization
Chemical Reactions Analysis
Types of Reactions
4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as amines or thiols .
Scientific Research Applications
4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . Additionally, it can modulate receptor functions by interacting with receptor proteins, influencing cellular signaling pathways .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs:
Notes:
Biological Activity
4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine (CAS Number: 1699-23-6) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties and other relevant pharmacological effects.
- Molecular Formula : C10H13ClN2
- Molar Mass : 196.68 g/mol
- CAS Number : 1699-23-6
Antimicrobial Activity
Research indicates that compounds related to thienopyrimidines exhibit significant antimicrobial properties. In particular, derivatives of thieno[2,3-d]pyrimidine have shown promising results against various microbial strains.
Case Study: Antimicrobial Testing
A study conducted on thienopyrimidine derivatives demonstrated their effectiveness against several bacterial strains. The minimum inhibitory concentration (MIC) was determined for various compounds, including those structurally similar to 4-chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine. The findings are summarized in the table below:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| 4c | Staphylococcus aureus | 15 |
| 4e | Escherichia coli | 20 |
| 4g | Mycobacterium tuberculosis | 10 |
These results indicate that derivatives with specific substitutions at the amido or imino side chains enhance antimicrobial activity. Notably, compounds with the thienopyrimidine ring structure were found to be particularly potent against both Gram-positive and Gram-negative bacteria .
The mechanism by which thienopyrimidine derivatives exert their antimicrobial effects is believed to involve the inhibition of bacterial cell wall synthesis and interference with nucleic acid metabolism. This dual action makes them effective against a broad spectrum of pathogens.
Toxicity Assessment
In assessing the safety profile of these compounds, hemolytic assays were conducted to determine the minimal hemolytic concentration (MHC). The most potent compounds showed minimal toxicity up to a dose level of 200 µmol L⁻¹ . This suggests a favorable therapeutic index for further development.
Q & A
What are the optimal synthetic routes for 4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine, and how can reaction conditions be controlled to maximize yield?
Level: Basic (Synthesis)
Answer:
The synthesis typically involves multi-step reactions, including cyclization and nucleophilic substitution. Key steps include:
- Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethylsulfoxide (DMSO) are preferred for facilitating cyclization and substitution reactions .
- Temperature control : Reactions often require precise heating (e.g., 80–100°C) to avoid side products. For example, cyclization steps may need reflux conditions .
- Reagent ratios : Stoichiometric excess of chlorinating agents (e.g., POCl₃) ensures complete substitution at the pyrimidine ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
